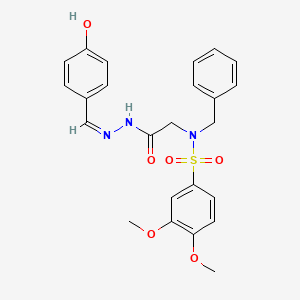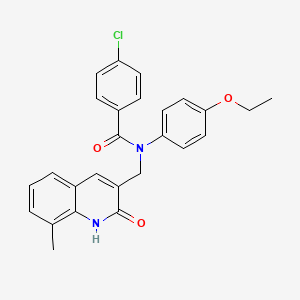
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as CEMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been the subject of several studies.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood, but several studies have shed light on its potential targets. 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of gene expression. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized synthesis method. However, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for further research on 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide with improved anti-cancer properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide and to identify its potential targets. Finally, more studies are needed to explore the potential applications of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves several steps, including the reaction of 4-chloroaniline with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with 2-hydroxy-8-methylquinoline. The final step involves the reaction of the resulting compound with benzoyl chloride to yield 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have shown that 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-13-11-22(12-14-23)29(26(31)18-7-9-21(27)10-8-18)16-20-15-19-6-4-5-17(2)24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGUEVNRMZUTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


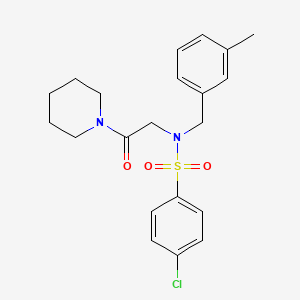
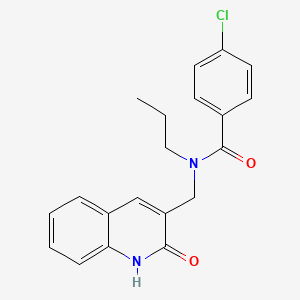
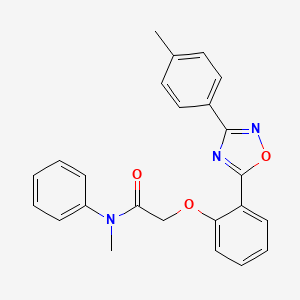
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
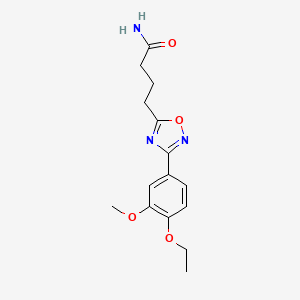
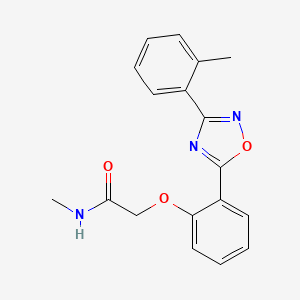
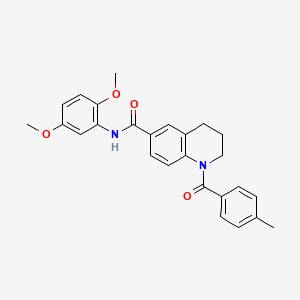
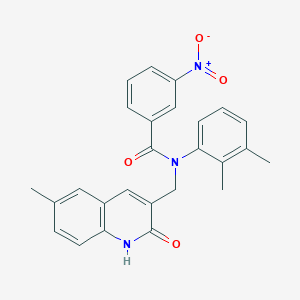
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
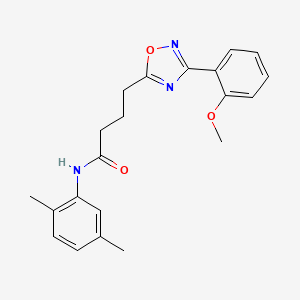
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
